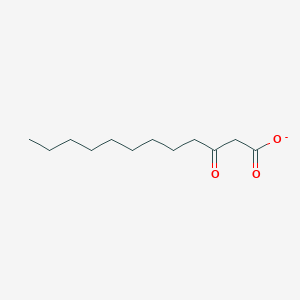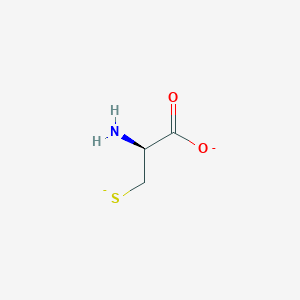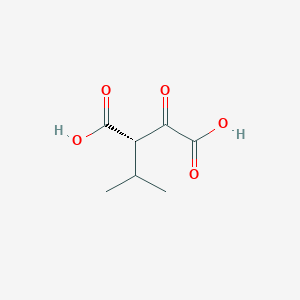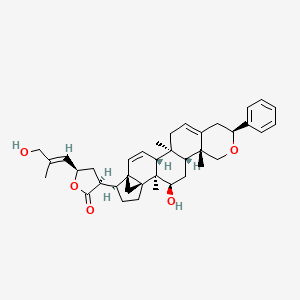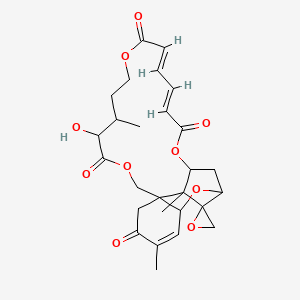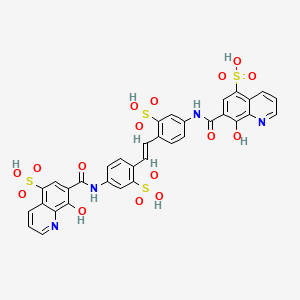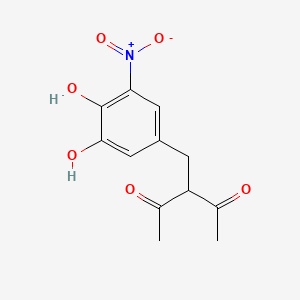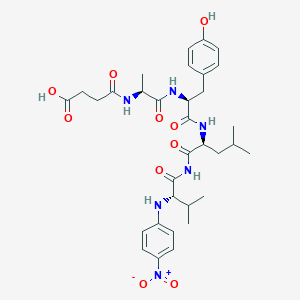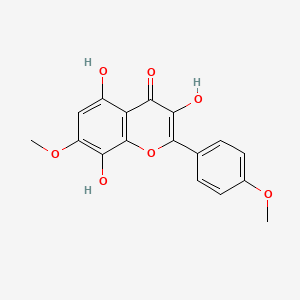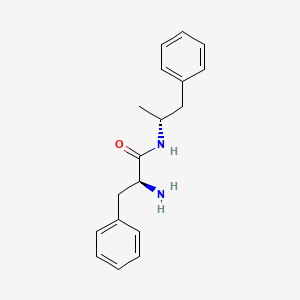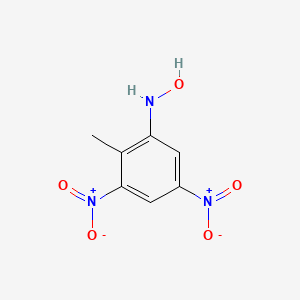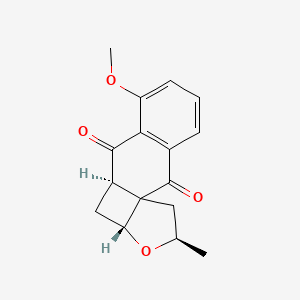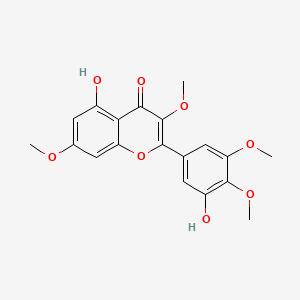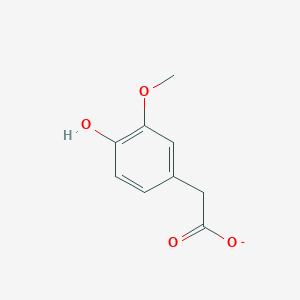
(4-Hydroxy-3-methoxyphenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Homovanillate is a hydroxy monocarboxylic acid anion which is obtained by deprotonation of the carboxy group of homovanillic acid. It has a role as a human metabolite and a mouse metabolite. It is a conjugate base of a homovanillic acid.
Aplicaciones Científicas De Investigación
Analytical Techniques
(4-Hydroxy-3-methoxyphenyl)acetate, also known as homovanillic acid (HVA), has been the focus of various studies exploring its analytical determination in biological samples. Sjöquist, Lindström, and Anggard (1973) developed mass fragmentographic methods for determining HVA in human cerebrospinal fluid (CSF), urine, blood plasma, and mouse brain, highlighting its importance in biological research (Sjöquist, Lindström, & Anggard, 1973). Similarly, Krstulović et al. (1982) employed high-performance liquid chromatography for the quantitative determination of HVA in human lumbar CSF, indicating the compound's relevance in neuroscientific studies (Krstulović et al., 1982).
Chemical Properties and Synthesis
The chemical properties and synthesis of derivatives of (4-Hydroxy-3-methoxyphenyl)acetate have been a subject of study as well. Okabe, Suga, and Kohyama (1995) focused on the crystal structure of DL-2-(4-hydroxy-3-methoxyphenyl)-2-hydroxyacetic acid, providing insights into its molecular configuration (Okabe, Suga, & Kohyama, 1995). Ren (2004) explored its synthesis and anti-oxidation activities, further expanding the understanding of its chemical behavior (Ren, 2004).
Biomedical Research
In the biomedical field, (4-Hydroxy-3-methoxyphenyl)acetate has been studied for its potential therapeutic applications. Li et al. (2011) identified phenylallylflavanones in Mexican propolis, which includes derivatives of (4-Hydroxy-3-methoxyphenyl)acetate, showing cytotoxic activity against pancreatic cancer cells (Li et al., 2011). Boscencu et al. (2017) investigated unsymmetrical meso-tetrasubstituted phenyl porphyrins, including a derivative of (4-Hydroxy-3-methoxyphenyl)acetate, for their potential as theranostic agents in cancer photodynamic therapy (Boscencu et al., 2017).
Propiedades
Nombre del producto |
(4-Hydroxy-3-methoxyphenyl)acetate |
|---|---|
Fórmula molecular |
C9H9O4- |
Peso molecular |
181.16 g/mol |
Nombre IUPAC |
2-(4-hydroxy-3-methoxyphenyl)acetate |
InChI |
InChI=1S/C9H10O4/c1-13-8-4-6(5-9(11)12)2-3-7(8)10/h2-4,10H,5H2,1H3,(H,11,12)/p-1 |
Clave InChI |
QRMZSPFSDQBLIX-UHFFFAOYSA-M |
SMILES canónico |
COC1=C(C=CC(=C1)CC(=O)[O-])O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(1S,3S,5E,8E,13E,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate](/img/structure/B1238194.png)
